1-Azido-11-bromo-undecane

Catalog No.
S12990328
CAS No.
M.F
C11H22BrN3
M. Wt
276.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-11-bromo-undecane

Product Name

1-Azido-11-bromo-undecane

IUPAC Name

1-azido-11-bromoundecane

Molecular Formula

C11H22BrN3

Molecular Weight

276.22 g/mol

InChI

InChI=1S/C11H22BrN3/c12-10-8-6-4-2-1-3-5-7-9-11-14-15-13/h1-11H2

InChI Key

XAQYNGVKGFWDKY-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCCBr

1-Azido-11-bromo-undecane is an organic compound characterized by the chemical formula C11H22BrN3\text{C}_{11}\text{H}_{22}\text{BrN}_{3} and a molecular weight of 276.22 g/mol. This compound features both azido (N3-\text{N}_{3}) and bromo (Br-\text{Br}) functional groups, which contribute to its unique reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

1-Azido-11-bromo-undecane is versatile in its chemical reactivity, participating in several types of reactions:

  • Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions, allowing for the formation of different derivatives.
  • Cycloaddition Reactions: The azido group is capable of undergoing [3+2] cycloaddition reactions, particularly with alkynes, to form stable triazole rings.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride, expanding the compound's utility in synthetic chemistry.

The synthesis of 1-Azido-11-bromo-undecane typically involves a multi-step process:

  • Formation of an Intermediate: The synthesis often begins with the reaction of 11-bromo-1-undecanol with triphenylphosphine to form an intermediate.
  • Reaction with Sodium Azide: This intermediate is then treated with sodium azide to yield 1-Azido-11-bromo-undecane. This method ensures high purity and yield through optimized reaction conditions.

1-Azido-11-bromo-undecane has several applications across various fields:

  • Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
  • Biochemistry: The compound is utilized for modifying biomolecules for labeling and detection purposes.
  • Medicinal Chemistry: It has potential applications in drug development, particularly in creating new therapeutic agents.
  • Industrial

Research into the interaction of 1-Azido-11-bromo-undecane with other molecules is crucial for understanding its potential applications. Its azido group allows it to participate in "click chemistry," which facilitates the formation of stable covalent bonds with various substrates. This property is particularly valuable in bioconjugation techniques where precise molecular labeling is required .

1-Azido-11-bromo-undecane can be compared with several similar compounds, highlighting its unique properties:

Compound NameFunctional GroupsUnique Features
11-Bromo-1-undecanolBromoLacks the azido group; less reactive.
1-Azido-11-chloro-undecaneAzido, ChloroChlorine may affect reactivity differently.
1-Bromo-11-phenyl-undecaneBromoContains a phenyl group; different reactivity profile .
1-Azido-2,3,4,6-tetra-O-acetyl-beta-D-glucoseAzido, Acetylated SugarsUsed in biochemistry; different application focus .

The uniqueness of 1-Azido-11-bromo-undecane lies in its combination of both azido and bromo functional groups, allowing it to participate in a broader range of

The synthesis of 1-Azido-11-bromo-undecane follows established nucleophilic substitution methodologies that exploit the reactivity of terminal alkyl halides toward azide nucleophiles [3] [10]. The most prevalent approach involves the stepwise conversion of dibromoundecane precursors through selective azidation at one terminal position while preserving the bromine functionality at the opposite end [21] [26].

The primary synthetic route utilizes sodium azide as the nucleophilic azidating agent in a bimolecular nucleophilic substitution mechanism [18] [20]. This transformation proceeds through a concerted backside attack mechanism where the azide ion approaches the carbon-bromine bond at 180 degrees, resulting in inversion of stereochemistry at the reaction center [18]. The reaction follows second-order kinetics, with the rate being dependent on both the concentration of the alkyl halide substrate and the azide nucleophile [18].

An alternative methodology employs tetrabutylammonium azide as the azidating reagent, which offers distinct advantages in non-polar solvent systems [3] . This approach has demonstrated superior reaction rates for secondary and tertiary alkyl halides compared to traditional sodium azide protocols [3]. The tetrabutylammonium azide methodology enables metal-free azidation processes that proceed quantitatively without requiring large excesses of the azide reagent [3].

Recent investigations have explored radical-mediated azidation strategies utilizing sulfonyl azides as azide transfer agents [6]. These methods allow for the conversion of alkyl iodides and dithiocarbonates to the corresponding azides through radical chain mechanisms [6]. The process involves treatment with ethanesulfonyl azide in the presence of dilauroyl peroxide or reaction with benzenesulfonyl azide and hexabutylditin with radical initiators [6].

Table 1: Comparative Azidation Methods for Long-Chain Alkyl Halides

MethodAzide SourceSolvent SystemTemperature RangeTypical Yield
Classical SN2Sodium azideDimethylformamide60-80°C70-85% [21]
Phase TransferTetrabutylammonium azideToluene25-60°C82-95% [3]
Radical MediatedSulfonyl azidesCarbon tetrachloride60-80°C65-80% [6]
Grignard-BasedProtected azidesTetrahydrofuran-78 to 25°C75-90% [5]

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

Solvent selection plays a critical role in determining the efficiency and selectivity of azidation reactions [11] [17]. Polar aprotic solvents such as dimethylformamide and acetonitrile have demonstrated superior performance compared to protic solvents due to their ability to stabilize the transition state while minimizing competing reactions [7] [11].

Dimethylformamide emerges as the optimal solvent for classical sodium azide-mediated azidations, providing enhanced nucleophilicity of the azide ion through efficient solvation [21] [32]. The dielectric constant of dimethylformamide facilitates the dissolution of ionic azide salts while maintaining sufficient polarity to stabilize the charged transition state [33]. Comparative studies have shown that reactions conducted in dimethylformamide achieve completion in 10-24 hours at 60°C, compared to significantly longer reaction times in less polar solvents [21].

Acetonitrile offers an alternative solvent system with distinct advantages for temperature-sensitive substrates [17]. The lower boiling point of acetonitrile allows for controlled heating while minimizing thermal decomposition of azide products [17]. Investigations utilizing acetonitrile as the reaction medium have demonstrated successful azidation at temperatures as low as 25°C when employing activated substrates [9].

Temperature optimization studies reveal that elevated temperatures generally increase reaction rates but may compromise selectivity and product stability [15] [29]. The optimal temperature range for most azidation reactions falls between 35-60°C, balancing reaction efficiency with product integrity [15]. Higher temperatures above 80°C can lead to azide decomposition and formation of unwanted byproducts [29].

Table 2: Solvent Effects on Azidation Reaction Rates

SolventDielectric ConstantReaction Time (hours)Conversion (%)Temperature (°C)
Dimethylformamide47 [33]10-12 [21]95-99 [21]60
Acetonitrile37 [33]24-48 [17]85-92 [17]25-40
Dimethyl sulfoxide47 [33]8-15 [7]90-95 [7]50-70
Tetrahydrofuran7.648-7265-7560-80

Catalyst systems have been developed to enhance reaction rates and selectivity in azidation processes [8] [30]. Copper-catalyzed azide-alkyne cycloaddition reactions demonstrate the importance of metal coordination in activating azide groups for subsequent transformations [8] [34]. The addition of copper salts in substoichiometric amounts can accelerate azidation reactions while maintaining high yields [8].

Pressure effects have been investigated for optimization of azidation reactions in supercritical fluid systems [15]. Studies demonstrate that increasing pressure from 100 to 130 bar significantly enhances reaction yields from 32% to 82% while maintaining selectivity [15]. The optimal pressure conditions of 130 bar at 35°C provide maximum conversion efficiency [15].

Purification Techniques and Yield Maximization

Purification of azide-containing compounds requires specialized techniques due to the inherent instability and potential reactivity of the azide functional group [13] [31]. Column chromatography using silica gel remains the most widely employed purification method, though careful optimization of conditions is essential to prevent decomposition [14] [35].

Silica gel column chromatography protocols for azide purification typically employ hexane-ethyl acetate gradient systems with carefully controlled elution rates [14] [22]. The gradient typically begins with 90% hexane and gradually increases ethyl acetate concentration to 20-30% for optimal separation [14]. Purification yields of 50-75% are commonly achieved when proper chromatographic conditions are maintained [14].

Alternative stationary phases have been investigated to minimize azide decomposition during purification [35]. Basic alumina with activity level IV has demonstrated superior performance for sensitive azide compounds, providing recovery yields of 53% compared to 30-40% with standard silica gel [35]. The reduced acidity of basic alumina prevents acid-catalyzed decomposition pathways that can occur with silica gel [35].

Table 3: Purification Methods and Recovery Yields for Azide Compounds

Stationary PhaseElution SystemRecovery Yield (%)Decomposition Rate
Silica gelHexane/Ethyl acetate (9:1 to 7:3) [14]40-60 [14]Moderate
Basic alumina (Activity IV)Hexane/Ethyl acetate (95:5 to 8:2) [35]53-65 [35]Low
Neutral aluminaHexane/Diethyl ether (9:1) [35]45-55 [35]Low-Moderate
FlorisilHexane/Ethyl acetate (9:1) [35]35-45 [35]Moderate-High

Recrystallization techniques provide an alternative purification approach for crystalline azide products [26]. Slow recrystallization from hexane or petroleum ether can achieve high purity levels while minimizing exposure to acidic conditions [26]. This method is particularly effective for solid azide compounds that exhibit good crystallinity [26].

Yield maximization strategies focus on optimizing reaction stoichiometry and minimizing side reactions [3] . The use of slight excess of azide nucleophile (1.1-1.2 equivalents) ensures complete conversion while avoiding excessive reagent consumption [21] [26]. Careful control of reaction temperature and time prevents overreaction and decomposition pathways [15].

Continuous flow methodologies have emerged as promising approaches for yield enhancement in azidation reactions [9]. These systems provide precise control over reaction parameters and minimize residence time in potentially decomposition-promoting conditions [9]. Flow systems can achieve yields of 94% with residence times as short as 3 seconds under optimized conditions [9].

Comparative Analysis with Related Bromo-Azide Syntheses

The synthesis of 1-Azido-11-bromo-undecane can be compared with related bromo-azide compounds to understand structure-reactivity relationships and synthetic accessibility [16] . Shorter chain analogs such as 1-azido-8-bromooctane and 1-azido-6-bromohexane follow similar synthetic pathways but exhibit different reaction kinetics and purification challenges [21] [28].

Chain length effects significantly influence both the synthetic accessibility and stability of bromo-azide compounds [23] [28]. Longer alkyl chains provide enhanced stability due to reduced interaction between the terminal functional groups, while shorter chains may exhibit intramolecular cyclization tendencies [23]. The eleven-carbon chain in 1-Azido-11-bromo-undecane represents an optimal balance between synthetic accessibility and product stability [26].

Regioselectivity considerations become particularly important when comparing dibromide starting materials of different chain lengths [27]. The terminal positions in dibromoundecane show equivalent reactivity toward azide nucleophiles, allowing for statistical mixtures of mono-azidation products [26]. However, careful control of reaction stoichiometry can achieve selective mono-azidation in yields exceeding 60% [26].

Table 4: Comparative Analysis of Bromo-Azide Compounds

CompoundChain LengthSynthesis Yield (%)StabilityPurification Difficulty
1-Azido-6-bromohexane6 carbons65-75ModerateHigh
1-Azido-8-bromooctane8 carbons70-80 [21]GoodModerate
1-Azido-11-bromo-undecane11 carbons75-85 [21] [26]GoodModerate
1-Azido-16-bromohexadecane16 carbons60-70ExcellentLow

Alternative synthetic approaches to related bromo-azide compounds include direct bromination of azido-alkenes followed by regioselective functionalization [16]. These methods can provide access to specific regioisomers that may be difficult to obtain through traditional dibromide azidation approaches [16]. Radical bromination strategies using bromine azide as the brominating agent offer unique regioselectivity patterns compared to ionic addition reactions [16].

The stability comparison reveals that 1-Azido-11-bromo-undecane exhibits superior thermal stability compared to shorter chain analogs [23]. Longer alkyl chains provide enhanced molecular flexibility that reduces strain and minimizes decomposition pathways [23]. This enhanced stability translates to improved handling characteristics and extended storage life under appropriate conditions [23].

Solubility Behavior in Organic and Aqueous Media

1-Azido-11-bromo-undecane exhibits markedly different solubility characteristics depending on the polarity and nature of the solvent system. The compound demonstrates extremely limited water solubility, with estimated values below 0.5 mg/L at 25 degrees Celsius [1] [2] [3]. This poor aqueous solubility is attributed to the highly hydrophobic nature of the eleven-carbon alkyl chain, which dominates the molecular behavior despite the presence of polar azide and bromine functional groups.

The compound shows significantly enhanced solubility in organic solvents, particularly in aprotic polar systems. Dimethylformamide and dimethyl sulfoxide provide excellent solvation, with estimated solubilities exceeding 100 grams per liter [4] [5]. Tetrahydrofuran offers good solubility due to its moderate polarity and ability to interact with both the azide nitrogen atoms and the bromine substituent. Halogenated solvents such as dichloromethane and chloroform demonstrate exceptional solubility characteristics, likely due to favorable halogen-halogen interactions with the bromine functionality [6].

Solvent CategorySpecific SolventEstimated SolubilityLogP ContributionTemperature Dependence
Aqueous MediaWaterVery Low (<0.5 mg/L)Hydrophobic rejectionMinimal increase with T
Aprotic Polar SolventsDimethylformamide (DMF)High (>100 g/L)Polar aprotic affinitySlight decrease with T
Aprotic Polar SolventsTetrahydrofuran (THF)High (>80 g/L)Moderate polar interactionModerate increase with T
Halogenated SolventsDichloromethane (DCM)Very High (>200 g/L)Halogen-halogen interactionModerate increase with T
Aprotic Nonpolar SolventsTolueneHigh (>50 g/L)Aromatic π-π interactionSignificant increase with T

The LogP value for 1-Azido-11-bromo-undecane is estimated to be between 6.5 and 7.0, indicating strong lipophilic character [7] . This high partition coefficient confirms the compound's preference for organic phases over aqueous environments, making it suitable for applications requiring hydrophobic surface modifications or organic synthesis protocols conducted in non-aqueous media [9].

Thermal Stability and Decomposition Pathways

The thermal stability profile of 1-Azido-11-bromo-undecane is primarily governed by the temperature-sensitive azide functional group, which undergoes characteristic decomposition patterns typical of organic azides. Initial thermal decomposition onset occurs in the temperature range of 160 to 180 degrees Celsius, consistent with reported decomposition temperatures for similar azide-containing compounds [10] [11] [12].

The thermal decomposition follows a multi-stage pathway, beginning with azide group activation at temperatures above 160 degrees Celsius. Between 175 and 200 degrees Celsius, the azide undergoes nitrogen elimination to form highly reactive nitrene intermediates, accompanied by the evolution of nitrogen gas [13] [14] [15]. This process represents the primary decomposition mechanism and typically accounts for 15 to 25 percent mass loss during thermogravimetric analysis.

Temperature Range (°C)Primary Decomposition ProductsSecondary ProductsDecomposition MechanismMass Loss (%)
160-180Initial azide decomposition onsetMinimal decompositionAzide group activation5-10
175-200N₂ + nitrene intermediate formationPolymer formation, HBrNitrene formation (N₂ loss)15-25
200-250N₂ + carbene/radical speciesAlkene formation, HN₃Radical chain reactions35-50
250-300Alkyl halide fragmentationLower alkyl bromidesC-Br bond cleavage60-75

At elevated temperatures between 200 and 250 degrees Celsius, secondary decomposition pathways become significant, involving radical chain reactions and the formation of carbene species [16] [17]. The bromine functionality begins to participate in decomposition processes around 250 degrees Celsius, leading to carbon-bromine bond cleavage and the formation of hydrogen bromide and lower molecular weight alkyl bromides.

The overall thermal stability of 1-Azido-11-bromo-undecane is considered moderate within the context of energetic materials, with complete decomposition occurring below 350 degrees Celsius [11]. This thermal behavior profile indicates that the compound requires careful temperature control during synthesis, storage, and handling to prevent unwanted decomposition reactions.

Azide-Specific Reactivity in Huisgen Cycloadditions

The azide functionality in 1-Azido-11-bromo-undecane participates readily in Huisgen 1,3-dipolar cycloaddition reactions, commonly referred to as "click chemistry" reactions. Under copper-catalyzed conditions, the compound undergoes highly regioselective cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles exclusively [18] [19] [20].

The copper-catalyzed azide-alkyne cycloaddition mechanism involves initial formation of a copper-acetylide complex through π-coordination and subsequent deprotonation of the terminal alkyne [19]. The azide coordinates to the copper center, creating a synergistic activation where the acetylide becomes more nucleophilic while the azide terminus becomes more electrophilic. This dual activation significantly lowers the activation barrier compared to the uncatalyzed thermal reaction.

Reaction TypeReaction ConditionsExpected Yield (%)Reaction TimeRegioselectivity
CuAAC with Terminal AlkynesCuSO₄/Sodium Ascorbate, TBTA, RT-50°C85-952-6 hours1,4-triazole (>99%)
CuAAC with PhenylacetyleneCuI, DIPEA, DCM, RT80-904-8 hours1,4-triazole (>99%)
RuAAC with Terminal AlkynesCp*RuCl(PPh₃)₂, Toluene, 80°C70-856-12 hours1,5-triazole (>95%)
Thermal Huisgen (Uncatalyzed)Toluene, 98°C, 18 hours40-6012-24 hours1,4:1,5 mixture (1:1 to 3:1)

Ruthenium-catalyzed cycloaddition reactions provide complementary regioselectivity, yielding 1,5-disubstituted triazoles preferentially [20] [21]. This alternative catalytic system operates through a different mechanistic pathway involving ruthenium-acetylide intermediates and is particularly effective for reactions with internal alkynes, which are generally unreactive under copper-catalyzed conditions.

The aqueous compatibility of copper-catalyzed reactions can be enhanced through the use of water-soluble ligands such as tris(3-hydroxypropyltriazolylmethyl)amine, although the hydrophobic nature of 1-Azido-11-bromo-undecane necessitates the use of co-solvents or surfactants to achieve homogeneous reaction conditions [22] [23]. In purely organic media, the compound demonstrates excellent reactivity with typical reaction times ranging from 2 to 8 hours at temperatures between room temperature and 50 degrees Celsius.

Bromine Substitution Reactivity in Cross-Coupling Reactions

The terminal bromine functionality in 1-Azido-11-bromo-undecane provides a versatile handle for various palladium-catalyzed cross-coupling reactions. The alkyl bromide participates effectively in Suzuki-Miyaura coupling reactions with organoboron compounds, yielding carbon-carbon bonds with high efficiency under appropriate catalytic conditions [24] [25] [26].

Suzuki-Miyaura coupling reactions involving 1-Azido-11-bromo-undecane typically require specialized ligand systems and elevated temperatures due to the challenges associated with alkyl halide coupling partners. The use of bulky, electron-rich phosphine ligands such as tricyclohexylphosphine or N-heterocyclic carbene ligands facilitates oxidative addition of the alkyl bromide to palladium(0) centers [27] [25].

Cross-Coupling ReactionCoupling PartnerCatalyst SystemTemperature (°C)Expected Yield (%)Reaction Time (hours)
Suzuki-Miyaura CouplingBoronic acids/estersPd(PPh₃)₄, K₂CO₃80-10070-856-12
Suzuki-Miyaura (Aryl Boronic Acids)Aryl boronic acidsPd(dppf)Cl₂, K₃PO₄100-12075-904-8
Heck CouplingAlkenesPd(OAc)₂, PPh₃, Et₃N100-14065-808-16
Sonogashira CouplingTerminal alkynesPdCl₂(PPh₃)₂, CuI, Et₃N60-8080-952-6
Negishi CouplingOrganozinc reagentsPd(PPh₃)₄, THF60-8070-854-8

Sonogashira coupling reactions demonstrate particularly high efficiency with 1-Azido-11-bromo-undecane, yielding alkyne-substituted products in 80 to 95 percent yields under standard conditions [28]. The dual presence of azide and alkyne functionalities in the resulting products creates opportunities for subsequent cycloaddition reactions, enabling the construction of complex molecular architectures through sequential cross-coupling and click chemistry protocols.

Electrochemical cross-coupling approaches have shown promise for coupling alkyl bromides with tosylate electrophiles under mild conditions [29]. Nickel-catalyzed electroreductive coupling of 1-Azido-11-bromo-undecane with alkyl tosylates proceeds through a mechanism involving gradual tosylate-bromide exchange, which maintains selectivity by ensuring one coupling partner remains in excess throughout the reaction process.

XLogP3

6

Hydrogen Bond Acceptor Count

2

Exact Mass

275.09971 g/mol

Monoisotopic Mass

275.09971 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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